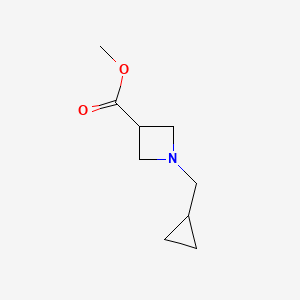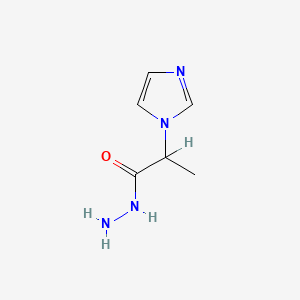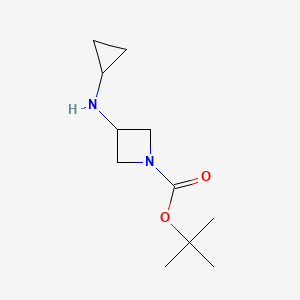
2-Bromopyrimidin-5-ol
Descripción general
Descripción
“2-Bromopyrimidin-5-ol” is a reactive chemical that can be used as an additive in plastics . It is also mesomorphic and polarizing, which means it can change from being liquid to solid at different temperatures .
Synthesis Analysis
Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The molecular formula of “this compound” is C4H3BrN2O . It has an average mass of 174.983 Da and a monoisotopic mass of 173.942871 Da .Chemical Reactions Analysis
The method to synthesize “this compound” involves using 3-cyano-2-hydroxy-4-bromopyran as a raw material and obtaining the target product through a series of chemical reactions .Aplicaciones Científicas De Investigación
Palladium-Catalyzed C-C Coupling : Verbitskiy et al. (2013) investigated the reaction of 5-Bromopyrimidine with bithiophene and its analogues, resulting in 5-(het)aryl substituted pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling. This process is significant in organic synthesis for creating complex molecular structures (Verbitskiy et al., 2013).
Photoabsorption Studies : Mendes et al. (2021) reported absolute photoabsorption cross sections for gas-phase 2- and 5-bromopyrimidine. The cross sections of both bromopyrimidines varied at different energies, contributing to our understanding of their photophysical properties, which is crucial in fields like photodynamic therapy and material science (Mendes et al., 2021).
Synthesis of 5-Hydroxypyrimidines : Medina et al. (2006) developed a mild and general method to convert 5-Bromopyrimidines to 5-hydroxypyrimidines, which are important intermediates in pharmaceutical synthesis (Medina et al., 2006).
Antiviral Properties : Bobek et al. (1987) synthesized 5-(2,2-Difluorovinyl)uracil from 2,4-dimethoxy-5-bromopyrimidine and found it to be active against herpes simplex virus type 1 (HSV-1) infection. This illustrates the potential of bromopyrimidines in antiviral drug development (Bobek et al., 1987).
Antiretroviral Activity : Hocková et al. (2003) prepared 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, demonstrating inhibitory activity against retrovirus replication in cell culture. This highlights the role of bromopyrimidines in antiretroviral therapy (Hocková et al., 2003).
Synthesis of CK2 Inhibitors : Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, utilizing 5-halopyrimidines. These compounds, such as CX-5011, are important in the development of cancer therapeutics (Regan et al., 2012).
Palladium-Catalysed Cross-Coupling Reactions : Goodby et al. (1996) described the synthesis of 5-bromo-2-iodopyrimidine and its use in palladium-catalysed cross-coupling reactions for synthesizing various substituted pyrimidine compounds, crucial in pharmaceutical chemistry (Goodby et al., 1996).
Photophysical Properties for Organic Electronics : Verbitskiy et al. (2014) advanced a synthetic route to dithienoquinazoline systems starting from 5-bromopyrimidine. The optical properties of these compounds indicate their potential in organic electronic applications (Verbitskiy et al., 2014).
Radiosensitization in Cancer Therapy : Kinsella (1992) discussed the use of halopyrimidines as S-phase-specific radiosensitizers in cancer therapy. Halopyrimidines like 5-bromopyrimidine can significantly enhance the effect of radiation therapy in treating tumors (Kinsella, 1992).
Synthesis of Antitubercular Compounds : Verbitskiy et al. (2016) synthesized various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines from 5-bromopyrimidine, showing promising activity against Mycobacterium tuberculosis and other bacterial strains, underlining the role of bromopyrimidines in antimicrobial therapy (Verbitskiy et al., 2016).
Safety and Hazards
“2-Bromopyrimidin-5-ol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if in contact with skin .
Mecanismo De Acción
Target of Action
As a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under certain conditions . This property could potentially influence its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromopyrimidin-5-ol are not clearly defined in the available literature. Pyrimidine derivatives are integral components of nucleic acids and are involved in numerous biochemical pathways. Therefore, it is plausible that this compound could influence these pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would likely influence its bioavailability .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may influence cellular processes such as dna synthesis and cell division .
Propiedades
IUPAC Name |
2-bromopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDDDWGZQPDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676936 | |
| Record name | 2-Bromopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240621-87-7 | |
| Record name | 2-Bromopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)




![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)